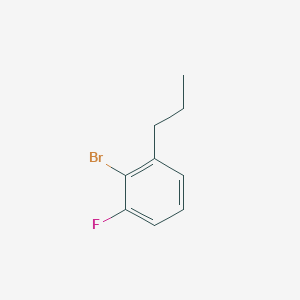

2-Bromo-1-fluoro-3-propylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

2-bromo-1-fluoro-3-propylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-2-4-7-5-3-6-8(11)9(7)10/h3,5-6H,2,4H2,1H3 |

InChI Key |

AGGOUTMEMRHCKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC=C1)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Fluoro 3 Propylbenzene

Precursor Synthesis and Directed Functionalization Strategies

The construction of the 2-Bromo-1-fluoro-3-propylbenzene scaffold is not achievable through a single reaction on a simple benzene (B151609) starting material. Instead, it requires a carefully planned sequence of reactions where the directing effects of the substituents are leveraged to install subsequent groups at the desired positions.

Regioselective Introduction of Halogen and Alkyl Moieties

The regioselectivity of the synthesis is dictated by the principles of electrophilic aromatic substitution (EAS). fiveable.me The order in which the propyl, fluoro, and bromo groups are introduced is critical. Substituents already present on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). unizin.org

Alkyl Groups (e.g., Propyl): These are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org

Halogens (e.g., Fluoro, Bromo): These are deactivating groups but are also ortho and para-directing. libretexts.orgyoutube.com Fluorobenzene (B45895), despite fluorine's high electronegativity, is the most reactive of the halobenzenes in EAS. walisongo.ac.id

Achieving the 1,2,3-substitution pattern of the target compound requires navigating the competing directing effects of these groups. For instance, in a disubstituted intermediate like 1-fluoro-3-propylbenzene (B1592368), both the fluoro and propyl groups direct incoming electrophiles to their respective ortho and para positions. The challenge lies in controlling the reaction to favor substitution at the C2 position, which is ortho to both existing groups. In such cases, the more activating group typically exerts a stronger directing influence. youtube.com Steric hindrance can also play a significant role in determining the final position of substitution. acs.org

Multi-step Synthetic Sequences from Simpler Aromatic Precursors

A logical synthetic plan for a polysubstituted benzene is best devised using a retrosynthetic approach, where one works backward from the target molecule. pressbooks.pubyoutube.com A plausible pathway to this compound can be constructed from benzene, involving several key transformations.

One effective strategy to introduce the n-propyl group without rearrangement is through Friedel-Crafts acylation followed by reduction. Direct Friedel-Crafts alkylation with 1-chloropropane (B146392) would lead primarily to the rearranged isopropylbenzene product. masterorganicchemistry.comquora.com The acylation-reduction sequence avoids this issue. wikipedia.orgbyjus.comannamalaiuniversity.ac.inorganic-chemistry.org

A potential synthetic route is outlined below:

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenylpropan-1-one. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com This reaction introduces the three-carbon chain as a ketone, which is a meta-director.

Clemmensen or Wolff-Kishner Reduction: The keto group of 1-phenylpropan-1-one is then reduced to a methylene (B1212753) group (CH₂) to yield n-propylbenzene. The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, and is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.comannamalaiuniversity.ac.inorganic-chemistry.org Alternatively, the Wolff-Kishner reduction uses hydrazine (B178648) (N₂H₄) under basic conditions. masterorganicchemistry.com

Fluorination: The introduction of the fluorine atom can be achieved via the Balz-Schiemann reaction. scienceinfo.com This would involve the nitration of propylbenzene, reduction of the nitro group to an amine, and subsequent conversion to the aryl fluoride (B91410) via a diazonium salt. The order is critical; for example, starting from 3-propylaniline, diazotization followed by treatment with tetrafluoroboric acid (HBF₄) and thermal decomposition would yield 1-fluoro-3-propylbenzene. nih.govresearchgate.net

Bromination: The final step would be the controlled bromination of 1-fluoro-3-propylbenzene to introduce the bromine atom at the C2 position.

The directing effects of the substituents must be considered at each stage to ensure the correct isomer is formed as the major product. organic-chemistry.orglibretexts.org

Optimization of Reaction Conditions for Isomer Purity and Yield

Achieving high yield and isomeric purity requires careful optimization of reaction conditions at each synthetic step. Factors such as the choice of catalyst, solvent, temperature, and reaction time are critical. nih.gov For instance, in Friedel-Crafts acylations, while AlCl₃ is common, other catalysts can be employed, and solvent-free conditions have been explored to improve efficiency. organic-chemistry.orgepa.gov

The following table summarizes representative conditions for the key transformations in a potential synthesis.

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference(s) |

| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl chloride, AlCl₃ | High | organic-chemistry.org, masterorganicchemistry.com |

| 2 | Clemmensen Reduction | 1-phenylpropan-1-one, Zn(Hg), conc. HCl, heat | Good | wikipedia.org, annamalaiuniversity.ac.in |

| 3 | Balz-Schiemann Reaction | 3-propylaniline, 1) NaNO₂, HBF₄; 2) Heat | Moderate-Good | researchgate.net, scientificupdate.com, scienceinfo.com |

| 4 | Aromatic Bromination | 1-fluoro-3-propylbenzene, Br₂, FeBr₃ or NBS | Variable | researchgate.net, researchgate.net |

Specific Halogenation Techniques in Aromatic Systems

The introduction of bromine and fluorine onto the aromatic ring requires specific and controlled methodologies to ensure correct placement and to manage the reactivity of the intermediates.

Controlled Bromination Methodologies

The bromination of 1-fluoro-3-propylbenzene is an electrophilic aromatic substitution reaction. The outcome is governed by the combined directing effects of the existing substituents. Both the fluorine atom and the propyl group are ortho, para-directors. unizin.orglibretexts.org

Fluoro group: Directs to positions 2, 4, and 6. It is a deactivating group.

Propyl group: Directs to positions 2, 4, and 6. It is an activating group.

The position C2 is ortho to both groups, C4 is para to the fluoro group and ortho to the propyl group, and C6 is ortho to the fluoro group and para to the propyl group. Both substituents "reinforce" substitution at these positions. However, the activating nature of the propyl group would likely make the ring more reactive than fluorobenzene alone. The position between two substituents is generally disfavored due to steric hindrance. Therefore, substitution at C4 and C6 is expected to be significant. Achieving selective bromination at the C2 position would be challenging and would likely require specific catalysts or directing group strategies to overcome the inherent electronic and steric influences. researchgate.net Lewis acids like FeBr₃ are typically used to polarize the Br₂ molecule, creating a more potent electrophile. mdpi.com

Strategic Fluorination Approaches, including Radiofluorination for Labeling Studies

Chemical Fluorination: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. scienceinfo.com This process involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. nih.govresearchgate.netnih.gov In the context of synthesizing this compound, a potential precursor would be 2-bromo-6-propylaniline. The synthesis of such sterically hindered anilines can be challenging but is achievable through modern synthetic methods. nih.govcore.ac.ukresearchgate.net The Balz-Schiemann reaction itself can be performed under milder conditions using organotrifluoroborates as the fluoride source, which can improve yields for sterically hindered substrates. researchgate.netresearchgate.net

Radiofluorination for Labeling Studies: For applications in Positron Emission Tomography (PET), the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is required. snmjournals.org Due to the short half-life of ¹⁸F (approx. 110 minutes), the radiofluorination step is typically performed late in the synthetic sequence.

Nucleophilic aromatic substitution (SₙAr) is the most common method for ¹⁸F-radiolabeling. ucla.edu This approach often requires an aryl precursor bearing a good leaving group (like bromo, iodo, or nitro) and electron-withdrawing groups to activate the ring for nucleophilic attack. However, recent advances allow for the fluorination of less activated systems. nih.gov Palladium- and copper-mediated reactions have been developed for the nucleophilic fluorination of aryl bromides and iodides. acs.orgsnmjournals.orgnih.govnih.gov

A potential strategy for the synthesis of [¹⁸F]this compound could involve the copper-mediated radiofluorination of a 1,2-dibromo-3-propylbenzene precursor. In this scenario, a well-defined copper complex would facilitate the substitution of one of the bromine atoms with [¹⁸F]fluoride from a source like K¹⁸F. nih.gov

Sequential Halogenation Strategies for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatic compounds like this compound requires precise control over the regioselectivity of halogenation. Stepwise halogenation and coupling reactions are a common strategy for building such molecules. wuxibiology.com The success of this approach depends on the ability to selectively generate mono-halo intermediates in each cycle. wuxibiology.com The directing effects of the substituents already present on the aromatic ring are the primary determinants of where the next halogen will be introduced.

In a hypothetical synthesis starting from 1-fluoro-3-propylbenzene, the existing substituents would direct the position of bromination. Both the fluorine atom and the n-propyl group are ortho-, para-directing electron-donating groups. Therefore, electrophilic bromination would be directed to the positions ortho and para to these groups. The fluorine directs to positions 2 and 4, while the propyl group directs to positions 2, 4, and 6. The position of interest, C-2, is activated by both groups, making it a likely site for halogenation. However, positions 4 and 6 are also activated, which can lead to a mixture of isomers.

Achieving high regioselectivity for the desired 2-bromo isomer often requires more than simple electrophilic halogenation. Factors such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), the catalyst, and the reaction solvent can influence the isomer distribution. researchgate.net In cases where direct halogenation lacks selectivity, chemists may employ blocking groups or multi-step sequences involving directed ortho-metalation followed by a bromine quench to achieve the desired substitution pattern. wuxibiology.com

| Starting Material | Directing Groups | Activated Positions for Bromination | Desired Product Position | Potential Byproducts (Isomers) |

| 1-Fluoro-3-propylbenzene | -F (ortho, para) | 2, 4 | This compound | 4-Bromo-1-fluoro-3-propylbenzene |

| -CH₂CH₂CH₃ (ortho, para) | 2, 4, 6 | 6-Bromo-1-fluoro-3-propylbenzene |

Alkylation and Propyl Group Introduction

The introduction of the n-propyl group onto a pre-halogenated benzene ring is a critical phase in the synthesis. This can be achieved through several methods, each with its own set of advantages and challenges, particularly concerning the control of isomerism.

Friedel-Crafts Alkylation and Acylation-Reduction Pathways for Propyl Substitution

The Friedel-Crafts reaction is a foundational method for attaching substituents to an aromatic ring. wikipedia.org However, its direct application for n-propylation is problematic.

Friedel-Crafts Alkylation: Using an n-propyl halide (e.g., 1-propyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃) often leads to undesired products. masterorganicchemistry.com The primary carbocation that forms initially is unstable and rapidly rearranges via a hydride shift to the more stable secondary carbocation. youtube.com This results in the formation of an isopropyl group on the aromatic ring, not the desired n-propyl group. masterorganicchemistry.com

Friedel-Crafts Acylation-Reduction: A more reliable two-step method to introduce an n-propyl group involves initial Friedel-Crafts acylation followed by reduction. wikipedia.orgmasterorganicchemistry.com

Acylation: The aromatic ring (e.g., 1-bromo-2-fluorobenzene) is reacted with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride (B1165640) in the presence of a Lewis acid. This reaction forms a resonance-stabilized acylium ion (CH₃CH₂CO⁺), which does not undergo rearrangement. byjus.com The result is the formation of a propiophenone (B1677668) derivative. For fluorobenzene, acylation has been shown to be effective, often favoring the para product. google.comepa.gov

Reduction: The ketone formed in the acylation step is then reduced to an alkane. Classic methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.org This sequence successfully installs the n-propyl group while avoiding isomeric rearrangement. byjus.com

| Method | Reagents | Intermediate | Rearrangement? | Final Product Group |

| Friedel-Crafts Alkylation | n-propyl chloride, AlCl₃ | Primary carbocation | Yes | Isopropyl |

| Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | Acylium ion | No | Propanoyl |

| Reduction of Ketone | Zn(Hg), HCl or H₂NNH₂, KOH | - | No | n-Propyl |

Advanced Catalytic Alkylation Methods

Modern synthetic chemistry has sought to overcome the limitations of traditional Friedel-Crafts reactions by developing advanced catalytic methods. For the production of propylbenzenes, solid acid catalysts like zeolites have shown significant promise. researchgate.net Zeolite Beta, for example, is an efficient catalyst for Friedel-Crafts alkylation. researchgate.net These catalysts can offer higher selectivity and are often more environmentally benign than stoichiometric Lewis acids.

Another approach involves the catalytic alkylation of toluene (B28343) with ethylene (B1197577) using alkali metal catalysts, such as a NaK alloy, to produce n-propylbenzene. google.comsn-tin.comgoogle.com This process involves the alkylation at the benzylic position of toluene. While not directly applicable to a benzene ring without a methyl group, it showcases alternative catalytic strategies for forming propyl-aromatic linkages. google.com More recently, bifunctional catalysts have been used to couple CO₂ hydrogenation to olefins with the subsequent alkylation of benzene, achieving high selectivity for ethylbenzene (B125841) and propylbenzene. mdpi.com

Control of Propyl Chain Isomerism (n-propyl vs. isopropyl)

As highlighted previously, the primary challenge in introducing a straight-chain propyl group via electrophilic substitution is the inherent tendency of the n-propyl carbocation to rearrange.

The most effective and widely practiced strategy to ensure the formation of the n-propyl substituent is the Friedel-Crafts acylation followed by reduction . masterorganicchemistry.combyjus.com This pathway completely bypasses the formation of a rearrangeable carbocation. The acylium ion intermediate is stable and adds to the ring to form a ketone, which is then cleanly reduced to the desired n-propyl chain.

Alternative alkylation methods using less traditional catalysts can also influence the product distribution. For instance, the choice of catalyst in industrial processes is critical for maximizing the yield of the desired isomer. researchgate.netmdpi.com However, for laboratory-scale synthesis where isomeric purity is paramount, the acylation-reduction route remains the gold standard.

Catalyst Systems and Methodological Innovations in Synthesis

The development of novel catalyst systems is a driving force in modern organic synthesis, enabling reactions with greater efficiency, selectivity, and functional group tolerance.

Homogeneous Catalysis in Aryl Halide Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis and functionalization of aryl halides. Palladium and nickel complexes are at the forefront of this field. acs.orgyoutube.com While direct halogenation is typically an electrophilic substitution, homogeneous catalysts are pivotal for subsequent cross-coupling reactions that can be used to construct complex molecules.

For instance, a molecule like 2-bromo-1-fluorobenzene could be coupled with a propyl-containing organometallic reagent (e.g., propylzinc or propylboronic acid) in a Negishi or Suzuki cross-coupling reaction, respectively. These reactions rely on homogeneous palladium or nickel catalysts, often employing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org

Recent advancements have focused on developing catalyst systems that are more robust, operate under milder conditions, and are effective for a broader range of substrates, including less reactive aryl chlorides. acs.org For example, homogeneous conditions for the palladium-catalyzed cyanation of aryl halides have been developed using alcoholic solvents, which are readily scalable. acs.org Similarly, iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative for coupling alkyl halides with aryl Grignard reagents. organic-chemistry.orgmpg.de These catalytic innovations provide a powerful toolbox for the late-stage functionalization and synthesis of complex aryl halides.

Heterogeneous Catalysis for Sustainable Synthetic Routes

The synthesis of halogenated aromatic compounds, such as this compound, traditionally involves electrophilic aromatic substitution using a halogenating agent and a Lewis acid catalyst. google.com The move towards sustainable manufacturing has spurred research into replacing traditional homogeneous catalysts (e.g., AlCl₃, FeBr₃) with solid, reusable heterogeneous catalysts. rsc.org

For the bromination of a precursor like 1-fluoro-3-propylbenzene, heterogeneous catalysts offer significant environmental and process advantages. These solid catalysts can be easily separated from the reaction mixture by simple filtration, enabling their reuse and minimizing catalyst leaching into the product stream. This contrasts with homogeneous catalysts, which often require complex aqueous workups, leading to the generation of significant waste streams.

Research in the broader field of aromatic halogenation has identified several classes of materials as effective heterogeneous catalysts:

Zeolites and Mesoporous Silicas: These materials possess a high surface area and a well-defined pore structure, which can be modified with active metal sites. Their shape-selectivity can potentially influence the regioselectivity of the bromination, favoring the desired isomer.

Supported Metal Oxides: Metal oxides like zirconia (ZrO₂) or titania (TiO₂) can be functionalized to act as solid acid catalysts, promoting the polarization of the bromine molecule required for electrophilic attack.

Immobilized Ionic Liquids: Ionic liquids with acidic properties can be immobilized on a solid support, such as silica (B1680970) or magnetic nanoparticles. acs.org This combines the high catalytic activity of the ionic liquid with the practical benefits of a solid catalyst, such as easy recovery and recycling. acs.org

The application of such catalysts to the synthesis of this compound would be expected to reduce waste, allow for catalyst recycling, and potentially lead to milder reaction conditions, thereby contributing to a more sustainable chemical process.

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysis for Aromatic Bromination

| Feature | Homogeneous Catalysis (e.g., FeBr₃) | Heterogeneous Catalysis (e.g., Zeolite) |

| Catalyst State | Soluble in reaction medium | Solid, insoluble in reaction medium |

| Separation | Requires quenching and extraction | Simple filtration |

| Recyclability | Generally not recyclable | High potential for recycling |

| Waste Generation | High (acidic aqueous waste) | Low |

| Corrosivity | Often highly corrosive | Generally less corrosive |

| Selectivity | Can be difficult to control | Potential for shape-selectivity |

Application of Flow Chemistry for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of fine chemicals, including this compound. mdpi.comgoogle.com This technology is particularly well-suited for halogenation reactions, which are often fast and highly exothermic.

Key benefits of applying flow chemistry to this synthesis include: amt.ukresearchgate.net

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for rapid and efficient dissipation of heat. amt.uk This superior temperature control prevents the formation of thermal hotspots, reducing the likelihood of side reactions and improving the selectivity and safety of the bromination process.

Improved Mass Transfer: In gas-liquid or liquid-liquid reactions, flow systems ensure excellent mixing and interfacial contact between phases. thieme-connect.de When using a gaseous reagent or a heterogeneous catalyst, this leads to significantly enhanced reaction rates and efficiency compared to batch reactors. amt.ukthieme-connect.de

Increased Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous materials present at any given time. thieme-connect.de This is a crucial advantage when handling reactive reagents like bromine. The precise control over reaction parameters also prevents runaway reactions.

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration rather than using larger, more hazardous reactors. thieme-connect.de Flow systems can also be readily automated for high-throughput screening of reaction conditions or for continuous production, enhancing reproducibility and efficiency. vapourtec.com

A conceptual flow synthesis of this compound would involve pumping a solution of 1-fluoro-3-propylbenzene and a brominating agent through a heated or cooled tube or a packed-bed reactor containing a heterogeneous catalyst. The product stream would exit the reactor continuously, ready for in-line purification.

Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for Aromatic Halogenation

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor | Excellent |

| Mass Transfer | Moderate | Excellent |

| Safety Profile | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Complex, requires larger reactors | Straightforward (scaling-out) |

| Process Control | Limited | Precise and consistent |

| Typical Reaction Time | Hours | Minutes |

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be systematically improved by applying the twelve principles of green chemistry. acs.org The integration of heterogeneous catalysis and flow chemistry directly addresses several of these principles.

Prevention: Designing processes to minimize waste is paramount. Flow chemistry with heterogeneous catalysts inherently produces less waste compared to traditional batch methods that require workups and catalyst separation. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. While electrophilic bromination has a good atom economy, the choice of reagents and the minimization of side products through better process control (as in flow chemistry) further improve it. acs.org

Safer Solvents and Auxiliaries: Green chemistry encourages the reduction or elimination of auxiliary substances. Heterogeneous catalysis can reduce the need for solvents used in purification. acs.org

Use of Renewable Feedstocks: While the aromatic core is typically derived from petrochemicals, some research explores the synthesis of aromatic compounds from renewable biomass sources. nih.gov

Catalysis: The use of recyclable heterogeneous catalysts is superior to stoichiometric reagents and is a cornerstone of green chemistry. rsc.org

Real-time Analysis for Pollution Prevention: Flow reactors can be easily equipped with in-line analytical tools (e.g., IR, UV-Vis) to monitor the reaction in real-time. This allows for immediate adjustments to prevent excursions that could lead to byproducts or accidents.

Inherently Safer Chemistry for Accident Prevention: The combination of smaller reaction volumes, superior temperature control, and contained systems in flow chemistry drastically reduces the risk of explosions, fires, and accidental releases compared to large-scale batch processing. acs.org

By consciously applying these principles, a synthetic route to this compound can be designed that is not only efficient but also environmentally responsible and safe.

Reactivity and Mechanistic Investigations of 2 Bromo 1 Fluoro 3 Propylbenzene

Cross-Coupling Reactions and Their Mechanisms

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. For 2-Bromo-1-fluoro-3-propylbenzene, the reaction site is anticipated to be the C-Br bond, which is more susceptible to oxidative addition by low-valent transition metals.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. nih.gov In this context, the C-Br bond of this compound would serve as the electrophilic partner. The general order of reactivity for aryl halides in these reactions is I > Br > Cl >> F, meaning the C-Br bond will react selectively over the C-F bond. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. wikipedia.org The mechanism also begins with oxidative addition of the C-Br bond to Pd(0). The resulting arylpalladium complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to furnish the substituted alkene product. organic-chemistry.orgrug.nl

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a dual palladium and copper co-catalyst system. wikipedia.org The catalytic cycle is similar to other cross-couplings, initiated by the selective oxidative addition of the Pd(0) catalyst to the C-Br bond. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl halide with an amine. nih.gov The reaction is catalyzed by a palladium complex, generally with bulky, electron-rich phosphine (B1218219) ligands, and requires a base. The cycle proceeds via oxidative addition, amine coordination and deprotonation, and finally reductive elimination. organic-chemistry.orgyoutube.com

Below is a table showing representative conditions for a Suzuki-Miyaura reaction, which would be applicable for selectively coupling at the C-Br position of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boronic Acid/Ester | R-B(OH)₂ or R-B(pin) | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos, etc. | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Dissolves reactants and facilitates reaction |

| Temperature | Room Temperature to >100 °C | Provides energy to overcome activation barriers |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in coupling reactions involving less reactive electrophiles. For this compound, a nickel catalyst would readily activate the C-Br bond. youtube.com While some advanced nickel systems can activate the strong C-F bond, this typically requires specific ligands and conditions, often involving the formation of a nickelacyclopropane intermediate. beilstein-journals.orgbeilstein-archives.orgnii.ac.jp Therefore, under standard nickel-catalyzed coupling conditions, high chemoselectivity for the C-Br bond is expected.

Other Transition Metal-Mediated Transformations

While palladium and nickel are the most common catalysts, other transition metals like copper and iron can also mediate cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, are historically significant but often require harsh conditions. Modern copper-catalyzed systems show improved reactivity but would still preferentially react at the more labile C-Br bond over the C-F bond in the subject molecule.

Chemoselectivity in Reactions Involving Multiple Halogens

The chemoselectivity in cross-coupling reactions of polyhalogenated aromatics is a well-studied phenomenon. The selectivity is dictated by the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). In the case of this compound, the significant difference in reactivity between the bromine and fluorine substituents allows for highly selective functionalization. Palladium-catalyzed reactions almost exclusively occur at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations under different, more forcing conditions. nih.gov This offers a powerful strategy for the stepwise, regiocontrolled synthesis of complex, multi-substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the cross-coupling reactions discussed above, the SNAr mechanism does not typically involve a metal catalyst. Its feasibility is highly dependent on the electronic properties of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the propyl group is electron-donating and the fluorine atom is only weakly electron-withdrawing by induction. Therefore, the benzene (B151609) ring is considered electron-neutral or slightly electron-rich, making it a poor substrate for traditional SNAr reactions. However, recent advances using photoredox catalysis have enabled SNAr on unactivated fluoroarenes. nih.gov

Fluorine as a Leaving Group in SNAr Reactions

While fluorine can be an excellent leaving group in activated systems, its displacement from this compound via an SNAr pathway would be challenging due to the lack of strong activating groups on the ring.

Regioselectivity and Site-Specificity in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions typically proceed on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups. The reaction generally follows a two-step addition-elimination mechanism. In the case of this compound, the propyl group is electron-donating, which deactivates the ring towards SNAr. Conversely, the fluorine and bromine atoms are halogens, with fluorine being the most electronegative, making the carbon to which it is attached (C1) the most likely site for nucleophilic attack if a reaction were to occur.

The regioselectivity of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. For a reaction to proceed, the negative charge that develops in the ring during the addition of the nucleophile must be stabilized. In this compound, there are no strong electron-withdrawing groups (like a nitro group) to effectively stabilize this intermediate.

However, if forced under harsh conditions, substitution would preferentially occur at the carbon bearing the fluorine atom. The C-F bond is more polarized than the C-Br bond, and fluoride (B91410) is a better leaving group than bromide in many SNAr reactions, particularly when the reaction is not catalyzed by a transition metal. The order of leaving group ability in SNAr is often F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. Therefore, a nucleophile would most likely attack the C1 position, leading to the displacement of the fluoride ion.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Leaving Group | Electronic Factors | Predicted Outcome |

|---|---|---|---|

| C1 | Fluoride | Highest electronegativity of F, making C1 electron-deficient. | Major product, if reaction occurs. |

Catalytic SNAr Approaches

Given the inherent low reactivity of this compound towards traditional SNAr, catalytic methods could provide an alternative pathway for substitution. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or various etherification reactions, are powerful tools for forming C-N and C-O bonds on haloarenes.

In these catalytic cycles, the reactivity often follows the trend of C-I > C-Br > C-Cl > C-F. Therefore, in a palladium- or copper-catalyzed reaction, the C-Br bond at the C2 position would be the primary site of reaction. This is in direct contrast to the predicted regioselectivity of the uncatalyzed SNAr reaction. A suitable catalyst, ligand, and reaction conditions would be required to facilitate the oxidative addition of the palladium complex to the C-Br bond, leading to the formation of a new bond at the C2 position.

Electrophilic Aromatic Substitution (EAS) Patterns

Deactivating and Directing Effects of Halogens and Alkyl Groups

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on the ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile.

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.

Fluorine (-F) and Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.orgmasterorganicchemistry.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) when the electrophile adds to the ortho or para positions. youtube.comyoutube.com

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the three substituents must be considered collectively:

Fluorine (at C1): Directs ortho to C6 and para to C4.

Bromine (at C2): Directs ortho to C6 and para to C5.

Propyl (at C3): Directs ortho to C4 and para to C6.

The position at C6 is strongly favored as it is ortho to the fluorine, ortho to the bromine, and para to the activating propyl group. The C4 position is activated by the propyl group (ortho) and the fluorine atom (para), but it is sterically hindered by the adjacent propyl and bromine groups. The C5 position is directed only by the bromine atom (para). Therefore, the major product of an EAS reaction would be substitution at the C6 position.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by F (at C1) | Directed by Br (at C2) | Directed by Propyl (at C3) | Combined Effect |

|---|---|---|---|---|

| C4 | para | - | ortho | Activated, but sterically hindered. |

| C5 | - | para | - | Moderately activated. |

Limitations and Specialized Conditions for EAS

For reactions that are sensitive to steric hindrance, such as Friedel-Crafts alkylation and acylation, substitution at the C4 position would be significantly disfavored. The bulkiness of the incoming electrophile and the catalyst complex would further inhibit reaction at this site.

Reactions on this substrate would likely require standard or slightly more forcing conditions than those used for activated rings like phenol (B47542) or aniline (B41778). For example, bromination could be carried out with Br₂ and a Lewis acid catalyst like FeBr₃. Nitration would proceed with a mixture of nitric and sulfuric acid.

Organometallic Chemistry with this compound

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. In this compound, there are two possible sites for this reaction: the C-F bond and the C-Br bond. Due to the high strength of the C-F bond, Grignard reagent formation from fluoroarenes is notoriously difficult and requires special conditions. nih.gov In contrast, the C-Br bond is weaker and more reactive towards magnesium.

Therefore, the Grignard reagent will selectively form at the C2 position, yielding 2-magnesiobromo-1-fluoro-3-propylbenzene. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction: this compound + Mg → 2-(bromomagnesio)-1-fluoro-3-propylbenzene

Once formed, this Grignard reagent is a potent nucleophile and a strong base. It can participate in a wide array of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 3: Examples of Reactions with the Grignard Reagent of this compound

| Reactant | Product after Workup | Bond Formed |

|---|---|---|

| H₂O (Water) | 1-fluoro-3-propylbenzene (B1592368) | C-H |

| CO₂ (Carbon dioxide) | 2-fluoro-6-propylbenzoic acid | C-C |

| HCHO (Formaldehyde) | (2-fluoro-6-propylphenyl)methanol | C-C |

| CH₃CHO (Acetaldehyde) | 1-(2-fluoro-6-propylphenyl)ethanol | C-C |

These reactions demonstrate the utility of the Grignard reagent of this compound as a synthetic intermediate for introducing a variety of functional groups at the C2 position of the aromatic ring.

Lithiation and Halogen-Metal Exchange Processes

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound, along with an alkyl group, sets the stage for competitive and selective metalation reactions. The two primary pathways are direct deprotonation (lithiation) and halogen-metal exchange. The outcome of the reaction is highly dependent on the choice of base, solvent, and temperature.

With a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF), deprotonation of an aromatic C-H bond is the favored process. The most acidic proton on the ring will be abstracted. In the case of this compound, the fluorine atom is an ortho-directing group for lithiation, acidifying the adjacent protons. Therefore, treatment with LDA would be expected to selectively remove the proton at the C6 position, which is ortho to the fluorine atom. The resulting aryllithium species can then be trapped with various electrophiles. Studies on similar chloro- and bromo-substituted fluoroarenes have shown that deprotonation almost always occurs at a position adjacent to the fluorine atom. epfl.ch

In contrast, when using an alkyllithium reagent like n-butyllithium (n-BuLi), a halogen-metal exchange is the more probable reaction pathway. ias.ac.intcnj.edu This reaction is typically very fast, especially for aryl bromides, and often proceeds at low temperatures to prevent side reactions. tcnj.eduwikipedia.org In this process, the bromine atom is swapped for a lithium atom, generating 1-fluoro-3-propyl-2-phenyllithium. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org The choice of solvent is critical; for instance, using n-BuLi in diethyl ether promotes clean bromine-lithium exchange, whereas in THF, more complex mixtures can arise due to side reactions.

If both bromine-lithium exchange and subsequent elimination of lithium fluoride occur, it can lead to the formation of a highly reactive benzyne (B1209423) intermediate. The reaction of o-fluorobromobenzene with lithium amalgam or magnesium is a known method for generating benzyne. stackexchange.com This reactive intermediate can then undergo various cycloaddition reactions.

| Reagent/Conditions | Expected Primary Process | Predicted Major Intermediate |

|---|---|---|

| LDA, THF, -78 °C | Ortho-lithiation (Deprotonation) | 2-Bromo-1-fluoro-3-propyl-6-lithiobenzene |

| n-BuLi, Diethyl Ether, -78 °C | Halogen-Metal Exchange | 1-Fluoro-3-propyl-2-lithiobenzene |

| Li amalgam or Mg, heat | Benzyne Formation | 3-Propylbenzyne |

Free Radical Reactions and Halogen Abstraction

Free radical reactions offer a complementary approach to functionalizing this compound. These reactions typically proceed via the generation of an aryl radical, which can then participate in a variety of bond-forming events. nih.gov The initiation of these radical processes can be achieved through various methods, including photoredox catalysis or the use of radical initiators. nih.govcolab.ws

Homolytic Cleavage of C-Br and C-F Bonds

The generation of an aryl radical from this compound hinges on the homolytic cleavage of one of the carbon-halogen bonds. wikipedia.org This process involves the input of energy, often from heat or light, to break the bond, with each atom retaining one of the bonding electrons. libretexts.org The energy required for this is known as the bond dissociation energy (BDE). wikipedia.org

The strengths of carbon-halogen bonds vary significantly. The C-F bond is one of the strongest single bonds to carbon, while the C-Br bond is considerably weaker. This difference in BDE is the key to the selective generation of radicals from polyhalogenated aromatic compounds. For substituted benzenes, the C(sp²)–X bond is generally stronger than a C(sp³)–X bond. acs.org

| Bond | Average Bond Energy (kJ/mol) | Expected Cleavage Preference |

|---|---|---|

| C-F | ~485 | Low |

| C-Cl | ~327 | Moderate |

| C-Br | ~285 | High |

| C-I | ~213 | Very High |

Comparative average bond energies for carbon-halogen bonds. quora.com Actual values for this compound may vary slightly due to substitution effects.

Given the significant difference in bond strength, any radical initiation process applied to this compound is expected to lead to the selective homolytic cleavage of the C-Br bond, generating the 2-fluoro-6-propylphenyl radical, while leaving the robust C-F bond intact.

Radical Functionalization Strategies

Once the 2-fluoro-6-propylphenyl radical is generated, it can be trapped in a variety of intermolecular and intramolecular reactions to form new C-C, C-N, C-O, C-S, or C-P bonds. Modern synthetic methods, particularly those employing photoredox catalysis, have greatly expanded the scope of these transformations, allowing for the functionalization of aryl radicals under mild conditions. nih.govcolab.ws

Aryl radicals can be generated from aryl halides using various methods, including the use of super electron donors derived from reagents like Rongalite, which can initiate electron-catalyzed reactions without the need for transition metals. researchgate.net These radicals can then participate in reactions such as:

Cross-Coupling Reactions: The aryl radical can couple with a variety of partners, including other aromatic rings (arylation), alkenes, or alkynes.

Addition to Multiple Bonds: The radical can add across double or triple bonds, initiating further radical cascades or termination steps. nih.gov

Atom Transfer Reactions: The radical can abstract an atom, typically a hydrogen atom, from a suitable donor, leading to a reduced, dehalogenated product.

The development of photocatalysis has been particularly impactful, providing a controlled way to generate aryl radicals from halides and engage them in a wide range of synthetic transformations. nih.gov

C-H Activation and Functionalization Studies at the Propyl Moiety and Aromatic Ring

Direct C-H activation and functionalization represent a highly efficient and atom-economical strategy for modifying organic molecules. For this compound, C-H bonds on both the aromatic ring and the propyl side chain are potential targets for such transformations.

Functionalization of the Propyl Moiety:

The C-H bonds on the propyl group are of two types: benzylic (on the carbon attached to the ring) and aliphatic (on the other two carbons). The benzylic C-H bonds are significantly weaker and more reactive than the others due to the ability of the benzene ring to stabilize the resulting benzylic radical or anion through resonance.

Radical Halogenation: Reactions involving radical initiators, such as the use of N-Bromosuccinimide (NBS) with light or peroxide, can selectively introduce a bromine atom at the benzylic position. khanacademy.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. Depending on the conditions, this can lead to the formation of a ketone or, with complete oxidation, a carboxylic acid.

Deprotonation: While less acidic than aromatic protons, benzylic protons can be removed by very strong bases. This can be facilitated by transition metal complexes that coordinate to the arene ring, increasing the acidity of the benzylic C-H bonds. rsc.org

Photoredox Catalysis: Recent advances have enabled the direct acylation of benzylic C-H bonds through the combination of photoredox and N-heterocyclic carbene (NHC) catalysis, generating a benzylic radical that couples with an acyl equivalent. nih.gov

Functionalization of the Aromatic Ring:

Directing group-assisted C-H activation is a powerful tool for regioselective functionalization of the aromatic ring. In this compound, the substituents guide the reaction to specific positions. The relative directing power of the groups is crucial. For electrophilic aromatic substitution, the directing effects can be reinforcing or antagonistic. libretexts.org

In the context of modern transition-metal-catalyzed C-H activation (e.g., with Palladium), the fluorine and bromine atoms can act as directing groups. For instance, palladium-catalyzed direct arylation reactions often occur at the C-H bond ortho to a halide. acs.org Given the substitution pattern, potential sites for C-H activation would be C4, C5, and C6. The regioselectivity would be influenced by the specific catalyst system and the electronic and steric nature of the coupling partner. The propyl group is a weakly activating ortho, para-director, while the halogens are deactivating ortho, para-directors. The interplay of these effects would determine the final product distribution. libretexts.org

| Reaction Type | Target Site | Typical Reagents/Catalysts | Predicted Outcome |

|---|---|---|---|

| Free Radical Bromination | Benzylic C-H | NBS, Peroxide/Light | 1-(1-Bromopropyl)-2-bromo-1-fluorobenzene |

| Benzylic Oxidation | Benzylic C-H | KMnO₄, heat | 2-Bromo-1-fluorobenzoyl compounds |

| Directed C-H Arylation | Aromatic C-H | Pd(OAc)₂, Ligand, Base | Functionalization at C4, C5, or C6 position |

Derivatization and Complex Functionalization of 2 Bromo 1 Fluoro 3 Propylbenzene

Transformation of Halogen Substituents

The presence of both bromine and fluorine on the aromatic ring invites selective manipulation of these halogen atoms. Due to the significant difference in carbon-halogen bond strengths (C-Br vs. C-F), chemo-selective reactions can be achieved, allowing for either the removal or interconversion of the bromine atom while leaving the more robust fluorine atom intact.

Selective dehalogenation, specifically the removal of the bromine atom (debromination), is a valuable strategy for synthesizing 1-fluoro-3-propylbenzene (B1592368) from 2-bromo-1-fluoro-3-propylbenzene. This transformation is typically accomplished through catalytic hydrogenation. researchwithrutgers.comacsgcipr.org Aryl bromides are more readily reduced than aryl chlorides, and significantly more so than aryl fluorides, allowing for high selectivity. researchwithrutgers.com

The most common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂). organic-chemistry.org This reaction is generally performed under neutral conditions, which helps preserve other functional groups. researchwithrutgers.comorganic-chemistry.org The mechanism involves the oxidative addition of the aryl-bromine bond to the palladium surface, followed by hydrogenolysis to replace the bromine with a hydrogen atom. acsgcipr.orgacs.org

Alternative systems for catalytic dehalogenation include the use of a palladium source like palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂) in conjunction with an N-heterocyclic carbene (NHC) ligand precursor, such as (2,4,6-trimethylphenyl)dihydroimidazolium chloride (SIMes·HCl). acs.orgresearchgate.net In such systems, a strong base with β-hydrogens can serve as the hydrogen source. acs.orgresearchgate.net

| Reaction | Catalyst/Reagents | Conditions | Product | Citation |

| Selective Debromination | 10% Pd/C, H₂ | Neutral, Room Temp. | 1-Fluoro-3-propylbenzene | researchwithrutgers.comorganic-chemistry.org |

| Selective Debromination | Pd(dba)₂, SIMes·HCl, Base | Varies | 1-Fluoro-3-propylbenzene | acs.orgresearchgate.net |

| Hydrodehalogenation | CuI, N,N'-dimethylcyclohexane-1,2-diamine, NaI | Acetonitrile, 200 °C | 1-Fluoro-3-propylbenzene | acs.org |

The conversion of the aryl-bromine bond to a more reactive aryl-iodine bond is a key transformation in organic synthesis, often serving as a prelude to cross-coupling reactions. This is commonly achieved through a copper-catalyzed halogen exchange known as the aromatic Finkelstein reaction. organic-chemistry.orgwikipedia.org While classic Finkelstein reactions are typical for alkyl halides, the halogen exchange on unactivated aryl halides requires a catalyst. wikipedia.orgbyjus.com

This transformation on this compound would yield 2-fluoro-1-iodo-3-propylbenzene . A mild and general method utilizes a catalytic system of copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine, and an iodide salt like sodium iodide (NaI) in a solvent like dioxane. organic-chemistry.orgsciencemadness.org The reaction is compatible with a wide variety of functional groups. organic-chemistry.orgorganic-chemistry.org Nickel-based catalysts have also been shown to be effective for this type of transformation. wikipedia.orgresearchgate.net The presence of the ortho-fluoro and meta-propyl groups on the substrate are not expected to impede the reaction, which is known to tolerate diverse substitution patterns.

| Reaction | Catalyst/Reagents | Conditions | Product | Citation |

| Bromo-Iodo Exchange | 5 mol% CuI, 10 mol% Diamine Ligand, NaI | Dioxane, 110 °C | 2-Fluoro-1-iodo-3-propylbenzene | organic-chemistry.orgsciencemadness.org |

| Bromo-Iodo Exchange | NiBr₂, PBu₃, KI | Varies | 2-Fluoro-1-iodo-3-propylbenzene | researchgate.net |

Functionalization at the Propyl Side Chain

The propyl group offers multiple avenues for functionalization, primarily through reactions at the benzylic position (the carbon atom directly attached to the benzene (B151609) ring), which is activated by the adjacent aromatic system.

The alkyl side chain of an alkylbenzene can be completely oxidized to a carboxylic acid group using a strong oxidizing agent, provided there is at least one hydrogen atom at the benzylic position. brainly.inlumenlearning.com The n-propyl group of this compound meets this requirement.

Treatment with hot, aqueous potassium permanganate (B83412) (KMnO₄), often under acidic or basic conditions, will cleave the entire propyl chain, yielding 2-bromo-1-fluoro-3-benzoic acid . masterorganicchemistry.comsarthaks.com Regardless of the length of the alkyl chain, the product is consistently the corresponding benzoic acid. lumenlearning.com This benzylic oxidation is a robust and high-yielding method for introducing a carboxyl group onto the ring. masterorganicchemistry.com While milder oxidation could theoretically produce 1-(2-bromo-1-fluoro-3-propyl)propan-1-one (propiophenone derivative), this is often an intermediate that is further oxidized to the more stable benzoic acid under strong conditions. stackexchange.com

| Reaction | Reagent | Conditions | Product | Citation |

| Side-Chain Oxidation | KMnO₄, H₂O | Heat | 2-Bromo-1-fluoro-3-benzoic acid | lumenlearning.commasterorganicchemistry.com |

While the starting material contains a saturated propyl group, dehydrogenation can introduce unsaturation, creating a valuable synthetic intermediate. Catalytic dehydrogenation of the propyl group would yield 2-bromo-1-fluoro-3-(prop-1-en-1-yl)benzene . This process is analogous to the industrial dehydrogenation of light alkanes, which often employs platinum-based catalysts supported on materials like alumina, sometimes promoted with tin. rsc.org Such reactions typically require high temperatures to overcome the thermodynamic barrier.

Conversely, if the side chain were unsaturated (e.g., a propenyl or allyl group), it could be selectively hydrogenated to the saturated propyl group. This is typically achieved with catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) under conditions mild enough to avoid dehalogenation or reduction of the aromatic ring.

| Reaction | Catalyst | Conditions | Product | Citation |

| Dehydrogenation | Pt-Sn/Al₂O₃ | High Temp. | 2-Bromo-1-fluoro-3-(prop-1-en-1-yl)benzene | rsc.org |

| Hydrogenation (of propenyl) | Pd/C, H₂ | Room Temp. | This compound | - |

Introducing functional groups like alcohols and amines onto the propyl side chain typically begins with a selective halogenation at the benzylic position. The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds, allowing for selective radical substitution. lumenlearning.com

Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) facilitates the formation of 2-bromo-1-fluoro-3-(1-bromopropyl)benzene . lumenlearning.com This benzylic bromide is a versatile intermediate.

Alcohol Synthesis: The benzylic bromide can be converted to the corresponding alcohol, 1-(2-bromo-1-fluoro-3-propylphenyl)propan-1-ol , via an Sₙ2 reaction with a hydroxide (B78521) source like aqueous sodium hydroxide.

Amine Synthesis: To synthesize the primary amine, 1-(2-bromo-1-fluoro-3-propylphenyl)propan-1-amine , the benzylic bromide can be used in a Gabriel synthesis. This method utilizes the phthalimide (B116566) anion as an ammonia (B1221849) equivalent to avoid over-alkylation, a common side reaction when using ammonia directly. Subsequent hydrolysis or hydrazinolysis releases the primary amine. Another route is through reductive amination, which can produce primary, secondary, or tertiary amines from aldehydes or ketones. This would first require oxidation of the side chain as described in section 4.2.1.

| Initial Step | Reagent/Conditions | Intermediate | Citation |

| Benzylic Bromination | NBS, AIBN / CCl₄, reflux | 2-Bromo-1-fluoro-3-(1-bromopropyl)benzene | lumenlearning.com |

| Subsequent Functionalization | Reagent/Conditions | Final Product | Citation |

| Alcohol Introduction | NaOH (aq) | 1-(2-Bromo-1-fluoro-3-propylphenyl)propan-1-ol | - |

| Primary Amine Introduction | 1. Potassium Phthalimide 2. Hydrazine (B178648) | 1-(2-Bromo-1-fluoro-3-propylphenyl)propan-1-amine |

Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Aryl Moiety

The derivatization of this compound serves as a gateway to the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The strategic positioning of the bromo, fluoro, and propyl groups on the benzene ring allows for a variety of coupling and cyclization reactions. While specific literature on the use of this compound in the synthesis of polycyclic and heterocyclic systems is not extensively documented, its structure lends itself to well-established synthetic methodologies. This section will explore potential pathways for the construction of such systems, drawing upon analogous reactions reported for similarly substituted aryl halides.

A primary strategy for elaborating the this compound core into polycyclic or heterocyclic structures involves an initial functionalization step, typically a cross-coupling reaction, followed by an intramolecular cyclization. The bromo substituent is particularly amenable to palladium-catalyzed reactions, which are known for their broad functional group tolerance and high efficiency.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of an amine-containing moiety at the 2-position of the benzene ring, setting the stage for subsequent cyclization to form nitrogen-containing heterocycles such as carbazoles. For instance, coupling this compound with a suitable aniline (B41778) derivative could yield an N-aryl-2-amino-1-fluoro-3-propylbenzene intermediate. Subsequent intramolecular C-H amination, often catalyzed by rhodium or other transition metals, could then afford a substituted carbazole. organic-chemistry.org

Similarly, the synthesis of oxygen-containing heterocycles like dibenzofurans can be envisioned. This could be achieved through a palladium-catalyzed intramolecular dehydrobromination of a 2-(aryloxy)-1-bromo-3-fluoropropylbenzene intermediate, which would be synthesized via an initial Ullmann condensation or Buchwald-Hartwig etherification. epa.govorganic-chemistry.org An alternative approach involves the palladium-catalyzed coupling of this compound with a phenol (B47542), followed by an oxidative C-H activation/C-O cyclization. nih.gov

The Suzuki-Miyaura cross-coupling reaction offers a versatile method for forming carbon-carbon bonds, which can be a key step in the assembly of polycyclic aromatic hydrocarbons or certain heterocyclic systems. nih.govnih.gov Coupling this compound with an appropriate organoboron reagent can introduce a side chain that can subsequently undergo intramolecular cyclization. For example, coupling with a vinylboronic acid could be followed by an intramolecular Heck reaction to construct a new ring.

Furthermore, the synthesis of benzo[b]furans can be achieved through a sequence involving a Sonogashira coupling of this compound with a terminal alkyne, followed by an electrophilic cyclization. nih.gov The resulting 2,3-disubstituted benzo[b]furan would incorporate the 1-fluoro-3-propylbenzene moiety.

The following tables outline hypothetical yet plausible reaction schemes for the synthesis of polycyclic and heterocyclic systems starting from this compound, based on established synthetic protocols for related compounds.

Table 1: Hypothetical Synthesis of a Substituted Carbazole

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Buchwald-Hartwig Amination | This compound, Aniline | Pd(dba)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-(2-fluoro-3-propylphenyl)aniline |

| 2 | Intramolecular C-H Amination | N-(2-fluoro-3-propylphenyl)aniline | Rh₂(OAc)₄ or other suitable catalyst | Substituted Fluoro-propyl-carbazole |

Table 2: Hypothetical Synthesis of a Substituted Dibenzofuran

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Ullmann Condensation | This compound, Phenol | CuI, Base (e.g., K₂CO₃) | 2-(Phenoxy)-1-fluoro-3-propylbenzene |

| 2 | Intramolecular Dehydrohalogenation | 2-(Phenoxy)-1-fluoro-3-propylbenzene | Pd(OAc)₂, Ligand, Base | Substituted Fluoro-propyl-dibenzofuran |

Table 3: Hypothetical Synthesis of a Substituted Benzo[b]furan

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Sonogashira Coupling | This compound, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-Fluoro-2-(phenylethynyl)-3-propylbenzene |

| 2 | Electrophilic Cyclization | 1-Fluoro-2-(phenylethynyl)-3-propylbenzene | I₂, PhSeCl, or other electrophile | 2-Phenyl-3-substituted-benzo[b]furan |

Advanced Spectroscopic and Computational Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution NMR data for 2-Bromo-1-fluoro-3-propylbenzene were identified. This includes a lack of information for ¹H, ¹³C, and ¹⁹F NMR spectra.

Advanced 1H, 13C, and 19F NMR for Structural Elucidation and Conformational Analysis

Specific chemical shifts, coupling constants, and through-space correlation data, which are essential for the complete structural elucidation and conformational analysis of this compound, remain uncharacterized in the scientific literature.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

There are no available reports on the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. Such analyses would be critical for unambiguously establishing the connectivity between the propyl group and the substituted benzene (B151609) ring, as well as confirming the relative positions of the bromine and fluorine atoms.

Advanced Mass Spectrometry (MS) Techniques

Detailed mass spectrometric analysis of this compound has not been documented.

High-Resolution Mass Spectrometry for Exact Mass and Isotope Distribution

High-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the molecular ion and confirm its elemental composition through isotopic distribution patterns (specifically for the bromine isotopes ⁷⁹Br and ⁸¹Br), could not be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No studies detailing the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) were found. This information would be valuable for understanding the molecule's stability and for the structural characterization of its fragments upon ionization.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopic data from Fourier-transform infrared (FT-IR) or Raman spectroscopy for this compound are not available in published literature or spectral databases. These techniques would typically be used to identify the characteristic vibrational modes of the C-Br, C-F, and C-H bonds within the molecule, as well as the vibrations of the aromatic ring and the propyl chain.

Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, and vibrational frequencies of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a reliable prediction of the ground-state geometry and the relative energies of its different conformers. mdpi.comchem8.org

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The presence of the electron-withdrawing fluorine and bromine atoms, along with the electron-donating propyl group, will create a complex electronic landscape on the benzene ring, influencing its reactivity in substitution reactions. libretexts.org

Molecular Dynamics (MD) simulations can model the time-dependent behavior of this compound, providing a deeper understanding of its conformational dynamics and interactions with its environment. semanticscholar.orgkoreascience.kr By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules influence the conformational equilibrium of the propyl group. semanticscholar.orgkoreascience.kr

These simulations can also predict bulk properties such as density and diffusion coefficients. The trajectories generated from MD simulations can be used to sample the conformational space and calculate the free energy landscape, providing a more accurate picture of the relative stabilities of the different conformers in solution.

Quantum chemical calculations are invaluable for investigating potential reaction pathways for this compound. researchgate.netfiveable.me For instance, in electrophilic aromatic substitution reactions, these calculations can map out the potential energy surface, identifying the structures and energies of intermediates (like the sigma complex) and transition states. fiveable.me This allows for the prediction of the most likely sites of substitution (ortho, meta, or para to the existing substituents) and the activation energies associated with each pathway. researchgate.netfiveable.me Such studies are crucial for designing synthetic routes involving this compound.

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy : The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the combined electron-donating and -withdrawing effects of the substituents. acs.org

Vibrational Spectroscopy : As mentioned earlier, DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve excellent agreement with experimental spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Propyl -CH₂- (alpha) | 2.5 - 2.8 | 30 - 35 |

| Propyl -CH₂- (beta) | 1.5 - 1.8 | 22 - 26 |

| Propyl -CH₃ | 0.9 - 1.1 | 13 - 15 |

Note: These are illustrative predictions based on general substituent effects and data for similar compounds. Actual values may vary.

Applications of 2 Bromo 1 Fluoro 3 Propylbenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, fluoro, and propyl groups on the benzene (B151609) ring makes 2-Bromo-1-fluoro-3-propylbenzene a highly sought-after precursor for creating intricate organic structures. The differential reactivity of the carbon-bromine and carbon-fluorine bonds, coupled with the influence of the propyl group, allows for a stepwise and controlled introduction of various functional groups.

Targeted Synthesis of Pharmaceutical and Agrochemical Intermediates

A general synthetic approach could involve the initial transformation of the bromine functionality, for instance, through a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. The resulting fluorinated biphenyl (B1667301) or related structure could then undergo further modifications, including transformations involving the propyl group or the aromatic ring itself, to yield a final target molecule with desired biological activity.

Construction of Advanced Ligands and Catalysts

The synthesis of highly efficient and selective catalysts is a cornerstone of modern chemical manufacturing. The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel ligands for transition metal catalysis. The bromine atom can be readily converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs).

For example, the bromo group can be displaced by a phosphine-containing nucleophile to generate a phosphine (B1218219) ligand. The presence of the fluorine and propyl substituents on the aromatic backbone of such a ligand can fine-tune the electronic and steric environment of the metal center it coordinates to. This, in turn, can have a profound impact on the activity, selectivity, and stability of the resulting catalyst. While specific examples of ligands derived directly from this compound are not extensively reported in academic literature, the general principles of ligand design strongly suggest its potential in this area.

The following table illustrates a hypothetical reaction scheme for the synthesis of a phosphine ligand from this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Diphenylphosphine | Palladium Catalyst, Base | (2-Fluoro-6-propylphenyl)diphenylphosphine |

This resulting phosphine ligand could then be used in a variety of catalytic applications, such as cross-coupling reactions or asymmetric hydrogenation.

Role in Natural Product Synthesis

The total synthesis of complex natural products often requires the use of highly functionalized and stereochemically defined building blocks. While there are no prominent, published examples of the direct incorporation of this compound into a natural product synthesis, its structural features make it a plausible, albeit specialized, starting material. The ability to selectively functionalize the bromine and fluorine positions would allow for the introduction of key fragments and functionalities required to build up the complex architecture of a natural product.

Contribution to Methodological Development in Organic Synthesis

Beyond its direct application in the synthesis of target molecules, this compound can also serve as a valuable tool for the development and understanding of new synthetic methods and catalytic systems.

Substrate for New Reaction Discovery

The distinct reactivity of the C-Br and C-F bonds in this compound makes it an excellent substrate for exploring and developing new catalytic transformations. For instance, researchers could use this compound to test the feasibility of new cross-coupling protocols that aim for selective activation of the C-Br bond in the presence of the more robust C-F bond.

Furthermore, the steric hindrance provided by the propyl group in the ortho position to the bromine atom can be used to probe the limits of new catalytic systems in overcoming steric challenges. The development of catalysts that can efficiently couple sterically hindered substrates is a significant area of research in organic synthesis.

Probing Reactivity and Selectivity in Catalytic Systems

The well-defined structure of this compound allows it to be used as a probe to study the reactivity and selectivity of various catalytic systems. By analyzing the products formed from the reaction of this substrate under different catalytic conditions, chemists can gain valuable insights into the mechanism of the reaction.

For example, in a palladium-catalyzed reaction, the ratio of products resulting from the reaction at the C-Br versus the C-F bond can provide a quantitative measure of the catalyst's selectivity. Similarly, the regioselectivity of reactions involving the aromatic ring can be studied to understand the directing effects of the bromo, fluoro, and propyl substituents. This information is crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

The following table summarizes the potential transformations that can be explored using this compound as a model substrate.

| Reaction Type | Reactive Site | Potential Outcome |

| Suzuki-Miyaura Coupling | C-Br | Formation of a C-C bond |

| Buchwald-Hartwig Amination | C-Br | Formation of a C-N bond |

| Sonogashira Coupling | C-Br | Formation of a C-C triple bond |

| Nucleophilic Aromatic Substitution | C-F | Replacement of Fluorine with a nucleophile |

| Directed ortho-Metalation | Aromatic C-H | Functionalization of the aromatic ring |

Incorporation into Advanced Materials Research (as an intermediate)

While the potential exists, concrete examples of the application of this compound as an intermediate in advanced materials research are not well-documented in peer-reviewed journals or patents. The following sections explore the theoretical possibilities for its use based on its structural features, although it is important to note the lack of specific research findings for this particular compound.

Monomer in Polymer Synthesis (where the compound's reactivity is key)

The bifunctional nature of this compound, possessing both a bromine and a fluorine atom, theoretically allows it to act as a monomer in certain types of polymerization reactions. The carbon-bromine bond is a common reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones.

For instance, if the bromine atom is utilized in a cross-coupling reaction, the fluorine atom and the propyl group would remain as substituents on the resulting polymer chain, potentially influencing its physical and chemical properties. The reactivity of the carbon-bromine bond would be a key factor in the success of such a polymerization.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site on Monomer | Potential Co-monomer | Resulting Linkage |

| Suzuki Coupling | Carbon-Bromine Bond | Aromatic boronic acid or ester | Biaryl |

| Stille Coupling | Carbon-Bromine Bond | Organotin compound | Biaryl or vinyl |

| Sonogashira Coupling | Carbon-Bromine Bond | Terminal alkyne | Aryl-alkyne |

This table represents theoretical possibilities and is not based on published research specific to this compound.

Precursor for Functional Materials (focus on its role in synthesis, not material properties)

As a precursor, this compound could be used to synthesize more complex molecules that are then used to create functional materials. The synthetic utility of the compound would lie in its ability to introduce a 2-fluoro-3-propylphenyl moiety into a target structure. The bromine atom serves as a handle for further chemical transformations.

For example, it could undergo a Grignard reaction to form an organometallic intermediate. This intermediate could then be reacted with various electrophiles to introduce a wide range of functional groups. These functionalized derivatives could then serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The primary role of this compound in this context is as a starting point for a multi-step synthesis.

Table 2: Hypothetical Synthetic Transformations of this compound for Functional Material Precursors

| Reaction Type | Reagents | Intermediate Formed | Potential Application of Product |

| Grignard Formation | Magnesium (Mg) | 2-Fluoro-3-propylphenylmagnesium bromide | Synthesis of complex organic molecules |

| Lithiation | n-Butyllithium | 2-Fluoro-3-propyllithium | Introduction of various functional groups |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | N-Aryl amine derivative | Building block for organic electronics |

This table outlines hypothetical synthetic pathways and does not represent experimentally verified syntheses for creating functional materials from this compound.